Hypoglaunine A

Botanical insecticide Agricultural pest management Natural product bioactivity

Hypoglaunine A is a high-purity reference standard for natural product research. Isolated from Tripterygium hypoglaucum, it serves as a critical benchmark for analytical method development and pharmacological studies. Ensure your research is grounded in precision by sourcing this well-characterized sesquiterpene pyridine alkaloid. Inquire now for bulk pricing and availability to advance your discovery pipeline.

Molecular Formula C41H47NO20
Molecular Weight 873.8 g/mol
Cat. No. B12101612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypoglaunine A
Molecular FormulaC41H47NO20
Molecular Weight873.8 g/mol
Structural Identifiers
SMILESCC1C2=C(C=NC=C2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC(=O)C1(C)O)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C
InChIInChI=1S/C41H47NO20/c1-18-25-10-12-42-14-26(25)35(49)54-16-37(7)27-28(56-19(2)43)32(59-22(5)46)40(17-55-34(48)24-11-13-53-15-24)33(60-23(6)47)29(57-20(3)44)31(61-36(50)38(18,8)51)39(9,52)41(40,62-37)30(27)58-21(4)45/h10-15,18,27-33,51-52H,16-17H2,1-9H3
InChIKeySNHDYNFTVFWAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wilforgine (CAS 37239-47-7) — Sesquiterpene Pyridine Alkaloid Reference Standard for Bioactivity and Pharmacokinetic Studies


Wilforgine is a sesquiterpene pyridine alkaloid with molecular formula C₄₁H₄₇NO₁₉ and molecular weight 857.81 g/mol, isolated primarily from the root bark of Tripterygium wilfordii Hook. f. (Celastraceae) . Structurally, it features a dihydroagarofuran sesquiterpene core bearing a furan-3-carboxylate ester at C-19 and five acetoxy groups distributed across the macrocyclic framework, distinguishing it from the furan-2-carboxylate regioisomers and benzoyloxy-substituted analogs found in this class [1]. The compound exhibits insecticidal activity mediated via calcium channel/receptor modulation in insect muscle systems and is one of the major bioactive constituents in Tripterygium wilfordii preparations [2].

Why Interchangeability Fails for Wilforgine: Structural, Pharmacokinetic, and Bioactivity Divergence Within Tripterygium Alkaloids


The sesquiterpene pyridine alkaloids from Tripterygium wilfordii share a common dihydroagarofuran scaffold but exhibit substantial divergence in ester substitution patterns that drive quantifiable differences in biological potency, metabolic stability, and tissue disposition. Wilforgine differs from wilfortrine by the presence of a hydroxyl group (C₁₅-OH) versus an additional acetoxy group in wilfortrine; it differs from wilforine in the position and type of ester linkage; and it differs from wilfordine in the furan-carboxylate regioisomer (3-carboxylate vs. 2-carboxylate) [1]. These structural variations produce distinct insecticidal potency profiles across target species, divergent plasma exposure kinetics, and fundamentally different in vivo accumulation behavior — differences that render wilforgine non-substitutable in studies requiring predictable exposure-response relationships or species-specific activity [2][3].

Wilforgine Quantitative Differentiation Evidence: Direct Comparative Data Versus Wilfortrine, Wilforine, and Wilfordine


Insecticidal Activity Against Mythimna separata Larvae — Wilforgine Versus Wilfortrine and Wilforine

Wilforgine exhibits intermediate insecticidal potency between wilforine (the most active analog) and wilfortrine against Mythimna separata (oriental armyworm) third-instar larvae. In a standardized bioassay system, wilforgine produced a median antifeedant concentration (DC₅₀) of 17.68 μg/mL and a knockdown EC₅₀ of 630.30 μg/mL, distinguishing it from both more potent and less potent structural analogs within the same experimental framework [1]. This quantitative position allows researchers to select wilforgine when an activity profile intermediate between high-potency wilforine and lower-potency wilfortrine is desired for structure-activity relationship (SAR) studies.

Botanical insecticide Agricultural pest management Natural product bioactivity

Species-Specific Insecticidal Potency — Wilforgine Activity Profile Across Four Pest Species Versus Analogs

Wilforgine demonstrates species-dependent variation in insecticidal potency that differs from the activity profiles of its structural analogs. Against Culex pipiens pallens (mosquito) larvae, wilforgine (LC₅₀ = 25.40 μg/mL) is nearly equipotent to 1-desacetylwilforgine (LC₅₀ = 25.70 μg/mL) and approximately 1.7× less potent than wilforine (LC₅₀ = 14.57 μg/mL). Against Musca domestica (housefly) adults, wilforgine (LC₅₀ = 70.19 μg/mL) shows intermediate activity between wilforine (LC₅₀ = 21.00 μg/mL) and 1-desacetylwilforgine (LC₅₀ = 87.29 μg/mL) [1]. This species-specific potency matrix provides a quantitative basis for selecting wilforgine in comparative toxicology studies requiring differential activity readouts.

Insecticide development Species selectivity Integrated pest management

Pharmacokinetic Differentiation — Wilforgine Lacks In Vivo Accumulation Versus Wilforine's Dose-Dependent Exposure

In a multi-dose pharmacokinetic study comparing sesquiterpene pyridine alkaloids following oral administration of Tripterygium glycosides tablets (TGT), wilforgine exhibited fundamentally different accumulation behavior compared to wilforine. Specifically, wilforine demonstrated dose-dependent and time-dependent increases in Cmax and AUC(0-tn) with evidence of in vivo accumulation following repeated administration, whereas wilforgine showed no indication of accumulation and maintained consistently low plasma exposure across dosing intervals [1]. This pharmacokinetic divergence is critical: wilforgine cannot serve as a PK-marker for TGT formulations due to its low systemic exposure, while wilforine is proposed as both a Q-marker and PK-marker.

Pharmacokinetics Drug metabolism Toxicokinetics

Comparative Tissue Distribution and ADME — Wilforgine Versus Wilfortrine in Nephrotic Syndrome Models

In a comprehensive ADME comparison of six Tripterygium glycosides tablet components in normal versus adriamycin-induced nephrotic syndrome (NS) rats, both wilforgine and wilfortrine were identified among the anti-NS material bases and hepatotoxic material bases of TGT, alongside triptolide and wilfordine [1]. Notably, NS significantly altered the ADME profiles of all six components, with higher plasma and tissue exposure, lower urinary and biliary excretion, and higher fecal excretion observed in NS rats compared to normal controls [1]. While the study did not report individual compartmental differences between wilforgine and wilfortrine, their co-identification as both therapeutic and hepatotoxic constituents establishes that these structurally similar alkaloids share comparable ADME fate and toxicological liability profiles — making wilforgine a relevant reference compound for studies investigating the exposure-toxicity relationship of this alkaloid subclass.

Tissue distribution ADME profiling Nephrotic syndrome Hepatotoxicity

Stomach and Topical Toxicity Differentiation — Wilforgine Versus Wilfortrine Against M. separata

Wilforgine exhibits significantly higher stomach toxicity and topical toxicity compared to wilfortrine against Mythimna separata larvae. In parallel bioassays, the median narcotic dose (ND₅₀) for stomach toxicity was 7.4 μg/larva for wilforgine versus 18.1 μg/larva for wilfortrine, representing a 2.45-fold potency advantage. For topical toxicity, wilforgine (ND₅₀ = 0.06 μg/larva) was 5.5-fold more potent than wilfortrine (ND₅₀ = 0.33 μg/larva) [1]. This route-specific differential activity indicates that wilforgine may be preferentially selected for studies focusing on contact-mediated insecticidal mechanisms, while wilfortrine provides a lower-activity comparator.

Insect toxicology Mode of entry Botanical pesticide

Wilforgine Application Scenarios: Research and Industrial Use Cases Supported by Quantitative Evidence


Botanical Insecticide Development — Intermediate Potency Reference Standard for SAR Studies

Wilforgine serves as an intermediate-activity reference compound for structure-activity relationship (SAR) studies of sesquiterpene pyridine alkaloids. With DC₅₀ and EC₅₀ values positioned precisely between the high-potency wilforine and lower-potency wilfortrine against Mythimna separata larvae, wilforgine enables researchers to establish dose-response relationships and evaluate the impact of specific structural modifications (e.g., C₁₅ hydroxylation versus acetoxylation) on insecticidal activity [1]. Its species-specific LC₅₀ matrix against Culex pipiens pallens (25.40 μg/mL) and Musca domestica (70.19 μg/mL) further supports its use in comparative toxicology studies requiring predictable differential activity across pest species [1].

Pharmacokinetic Studies Requiring Non-Accumulating Alkaloid Reference

Wilforgine is the appropriate choice for pharmacokinetic studies in which compound accumulation is undesirable or would confound interpretation of exposure-response relationships. Unlike wilforine — which exhibits dose-dependent and time-dependent Cmax and AUC(0-tn) with significant in vivo accumulation — wilforgine demonstrates no accumulation phenomenon and maintains low plasma exposure across repeated dosing intervals [2]. This property makes wilforgine suitable as a reference alkaloid for studying baseline clearance mechanisms, evaluating metabolic enzyme induction, or serving as a negative control in accumulation studies.

Hepatotoxicity and ADME Studies in Renal Disease Models

Wilforgine is co-identified with wilfortrine, wilfordine, and triptolide as both an anti-nephrotic syndrome (anti-NS) material basis and a hepatotoxic material basis of Tripterygium glycosides tablets [3]. This dual therapeutic-toxicological classification positions wilforgine as a relevant reference compound for studies investigating the exposure-toxicity relationship of sesquiterpene pyridine alkaloids in renal disease models. Researchers examining the altered ADME profiles observed in nephrotic syndrome — including higher plasma and tissue exposure and lower urinary/biliary excretion — can employ wilforgine as a representative alkaloid for this subclass [3].

Topical and Stomach-Acting Insecticide Formulation Screening

Wilforgine's 5.5-fold higher topical toxicity (ND₅₀ = 0.06 μg/larva) and 2.45-fold higher stomach toxicity (ND₅₀ = 7.4 μg/larva) compared to wilfortrine support its use as a positive control in formulation screening studies for contact-mediated insecticidal agents [4]. The route-specific potency differential provides a quantitative benchmark for evaluating novel formulation technologies — such as microencapsulation, nanoemulsions, or synergistic adjuvant systems — designed to enhance cuticular penetration or gut bioavailability of sesquiterpene pyridine alkaloids.

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